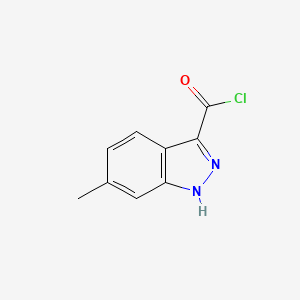

6-Methyl-1H-indazole-3-carbonyl chloride

描述

属性

IUPAC Name |

6-methyl-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHGENPWZDRAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 6-Methyl-1H-indazole-3-carbonyl Chloride in Advanced Medicinal Chemistry

Executive Overview

In modern drug discovery, the indazole core serves as a highly versatile, privileged scaffold, frequently deployed as a metabolically stable bioisostere for indole and benzisoxazole rings[1]. Specifically, 6-Methyl-1H-indazole-3-carbonyl chloride represents a critical electrophilic building block. The methyl substitution at the 6-position precisely tunes the lipophilicity and steric bulk of the molecule, enhancing its fit within hydrophobic receptor pockets. Meanwhile, the highly reactive 3-carbonyl chloride moiety serves as the optimal gateway for the rapid, high-yielding generation of diverse carboxamide and ester libraries used in structure-activity relationship (SAR) campaigns.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, self-validating handling protocols, and pharmacological applications of this essential intermediate.

Quantitative Physicochemical Data

To ensure precise stoichiometric calculations and safe handling, the core physicochemical properties of 6-Methyl-1H-indazole-3-carbonyl chloride are summarized below.

| Property | Value |

| Chemical Name | 6-Methyl-1H-indazole-3-carbonyl chloride |

| CAS Registry Number | 1260913-43-6[2] |

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| Structural Class | Heterocyclic Acyl Chloride |

| Appearance | Off-white to pale yellow solid |

| Reactivity Profile | Highly moisture-sensitive electrophile; reacts violently with protic solvents |

| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, strictly desiccated |

Mechanistic Chemistry: Activation and Causality

The synthesis of 6-Methyl-1H-indazole-3-carbonyl chloride typically begins with the corresponding 6-Methyl-1H-indazole-3-carboxylic acid. While classical literature often cites the use of neat thionyl chloride under reflux conditions[3], this approach presents significant drawbacks for highly functionalized or sensitive indazoles, often leading to thermal degradation, tarring, and difficult purification.

The Causality of Reagent Selection: As an optimized alternative, we employ oxalyl chloride activated by a catalytic amount of N,N-Dimethylformamide (DMF) .

-

Kinetic Advantage: DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is vastly more reactive than the bulk chlorinating agent, allowing the chlorination of the carboxylic acid to proceed rapidly at 0°C to room temperature.

-

Thermodynamic Cleanliness: The byproducts of oxalyl chloride activation are entirely gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride). This eliminates the need for harsh aqueous workups or high-vacuum distillation, preserving the integrity of the highly moisture-sensitive acyl chloride product.

Synthetic Workflow & Validation Logic

Fig 1: Synthetic workflow of 6-Methyl-1H-indazole-3-carbonyl chloride featuring the self-validating IPC.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate a self-validating In-Process Control (IPC) mechanism. Direct LC-MS analysis of acyl chlorides is notoriously unreliable due to on-column hydrolysis and poor ionization. Our protocol circumvents this via a controlled methanol quench.

Protocol A: Synthesis of the Acyl Chloride

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, 0.2 M).

-

Catalytic Activation: Add anhydrous DMF (0.05 eq). Causality: Initiates the formation of the Vilsmeier-Haack intermediate.

-

Chlorination: Cool the suspension to 0°C. Dropwise add oxalyl chloride (1.2 eq). Observation: Immediate gas evolution (CO, CO2) will occur.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours until gas evolution completely ceases and the suspension becomes a clear solution.

-

Self-Validating IPC: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 1 eq of triethylamine. Analyze this quenched sample via LC-MS. Causality: The methanol rapidly and quantitatively converts the acyl chloride into the stable methyl ester[3]. Detection of the methyl ester mass (without the presence of the starting carboxylic acid mass) definitively validates 100% conversion.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator equipped with a dry-ice trap. The resulting crude 6-Methyl-1H-indazole-3-carbonyl chloride is a highly reactive solid and must be used immediately in the subsequent amidation step without further purification.

Protocol B: Amidation to Target API

-

Nucleophilic Addition: Dissolve the crude acyl chloride in anhydrous THF. Add the desired amine nucleophile (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) at 0°C. Causality: DIPEA acts as a non-nucleophilic proton sponge, scavenging the HCl byproduct. If HCl is not scavenged, it will protonate the amine nucleophile, rendering it inactive and stalling the reaction.

-

Completion: Stir for 1–2 hours at room temperature, monitoring completion via standard LC-MS.

Pharmacological Applications & Pathway Dynamics

Derivatives synthesized from 1H-indazole-3-carbonyl chlorides have profound applications in modern pharmacology. Two prominent therapeutic areas include neuropharmacology and metabolic disease.

1. 5-HT3 Receptor Antagonism: Indazole-3-carboxamides are highly potent antagonists of the serotonin 3 (5-HT3) receptor. These compounds are critical in the development of antiemetic drugs used to manage chemotherapy-induced nausea and vomiting, as well as in treatments for irritable bowel syndrome (IBS)[4].

2. Retinol-Binding Protein 4 (RBP4) Inhibition: Elevated levels of RBP4 are strongly correlated with insulin resistance and hepatic steatosis. Indazole-3-carboxamides have been identified as novel, nonretinoid antagonists of RBP4[5].

Mechanistic Causality: The indazole derivative binds with high affinity to RBP4. This binding induces steric hindrance that disrupts the normal protein-protein interaction between RBP4 and Transthyretin (TTR). The dissociation of the RBP4-TTR complex exposes RBP4 to rapid renal clearance, thereby lowering serum RBP4 levels and restoring insulin sensitivity[5].

Fig 2: Pharmacological pathway of RBP4 inhibition by indazole-3-carboxamide derivatives.

Handling, Stability, and Storage

Because the carbon-chlorine bond in the acyl chloride is highly polarized, the carbonyl carbon is exceptionally electrophilic. Exposure to atmospheric moisture leads to rapid hydrolysis, reverting the compound back to 6-Methyl-1H-indazole-3-carboxylic acid and releasing corrosive HCl gas.

-

Handling: All manipulations must be performed in a fume hood using Schlenk line techniques or within an inert glovebox environment.

-

Storage: If isolation and storage are absolutely necessary, the compound must be sealed under a blanket of high-purity argon, protected from light, and stored at 2–8°C over a secondary desiccant.

References

-

Title: N-benzyloxycarbonyl-S-chloro-L-cysteine methyl ester | Chemsrc (Contains CAS 1260913-43-6 data) Source: chemsrc.com URL: 2

-

Title: 1H-indazole-3-carboxylic acid methyl ester synthesis Source: chemicalbook.com URL: 3

-

Title: EP0358903A2 - Indazole-3-carboxylic acid derivatives Source: patents.google.com URL: 4

-

Title: Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis Source: ncbi.nlm.nih.gov (PMC) URL: 5

-

Title: Cas 4498-67-3, Indazole-3-carboxylic acid Source: lookchem.com URL: 1

Sources

- 1. Cas 4498-67-3,Indazole-3-carboxylic acid | lookchem [lookchem.com]

- 2. CAS#:100116-79-8 | N-benzyloxycarbonyl-S-chloro-L-cysteine methyl ester | Chemsrc [chemsrc.com]

- 3. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-1H-indazole-3-carbonyl chloride CAS number and identification

The following technical guide is structured to provide an exhaustive analysis of 6-Methyl-1H-indazole-3-carbonyl chloride , treating it as a critical reactive intermediate in medicinal chemistry.

Status: Reactive Intermediate | Class: Heterocyclic Acyl Halide

Executive Summary

6-Methyl-1H-indazole-3-carbonyl chloride is a high-value electrophilic building block used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and GPCR ligands. Structurally, it consists of a bicyclic indazole core with a methyl group at the C6 position and a reactive acyl chloride moiety at C3.

Critical Technical Insight: Unlike its N1-protected analogs, the 1H- (free base) variant of this acid chloride is chemically unstable in isolation. The acidic proton at N1 (

This guide details the in situ generation, validation, and utilization of this transient species.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Since the acid chloride is a transient intermediate, the identification data below includes the stable Parent Acid from which it is derived.

Target Compound: 6-Methyl-1H-indazole-3-carbonyl chloride

| Parameter | Data |

| CAS Number | Not Assignable / Transient (See Parent Acid below) |

| IUPAC Name | 6-Methyl-1H-indazole-3-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | 194.62 g/mol |

| SMILES | CC1=CC2=C(C=C1)NN=C2C(=O)Cl |

| Reactivity | High (Electrophilic); Moisture Sensitive; Polymerization Risk |

Parent Precursor: 6-Methyl-1H-indazole-3-carboxylic acid

| Parameter | Data |

| CAS Number | 858227-12-0 (Verify with supplier; isomers vary) |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, MeOH (hot) |

| Melting Point | >250 °C (Dec.) |

Synthetic Methodology

Core Directive: Due to the instability of the 1H-acid chloride, the following protocol describes its in situ generation from the parent acid using Thionyl Chloride (

Precursor Synthesis (The Isatin Route)

If the parent acid is unavailable, it is best synthesized via the ring-opening and recyclization of 6-methylisatin .

-

Hydrolysis: 6-Methylisatin is treated with NaOH to open the lactam ring.

-

Diazotization: The resulting amino-keto-acid is diazotized with

. -

Cyclization: Reduction with

or

Protocol: In Situ Generation of the Acid Chloride

Safety Warning: Thionyl chloride is corrosive and releases toxic

Reagents:

-

6-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (5.0–10.0 equiv) -

DMF (Catalytic, 2-3 drops)

-

Solvent: Anhydrous Toluene or DCM (optional, can run neat in

)

Step-by-Step Workflow:

-

Suspension: Charge a flame-dried RBF with 6-methyl-1H-indazole-3-carboxylic acid.

-

Activation: Add anhydrous toluene (if using solvent). Add

dropwise. -

Catalysis: Add catalytic DMF. Note: This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Reflux: Heat to reflux (75–80 °C) for 2–3 hours. The suspension should clear, indicating conversion to the acid chloride.

-

Isolation (Transient): Evaporate volatiles under reduced pressure/nitrogen stream to remove excess

.-

Critical: Do not expose the residue to moist air.

-

Result: A crude yellow/orange solid (the Hydrochloride salt of the acid chloride).

-

-

Utilization: Re-dissolve immediately in anhydrous DCM/THF for the subsequent coupling step.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the pathway from the stable acid to the reactive chloride and its downstream coupling.

Figure 1: Synthetic workflow for the generation and immediate utilization of 6-methyl-1H-indazole-3-carbonyl chloride.

Analytical Validation (Self-Validating System)

Direct analysis (LCMS/NMR) of the acid chloride is impossible due to hydrolysis during sample preparation. You must use a Derivatization Quench to validate the intermediate.

The Methanol Quench Protocol

Before committing valuable nucleophiles (e.g., complex amines) to the reaction, verify the acid chloride formation:

-

Sampling: Take a 5

aliquot of the reaction mixture (after Step 4 in Section 3.2). -

Quench: Dispense into 500

of anhydrous Methanol . -

Reaction:

. -

Analysis: Run LCMS on this methanol solution.

-

Target Mass: Look for

of the Methyl Ester ( -

Absence of Acid: Ensure the peak for the parent acid (MW

176.17) is < 5%.

-

Data Interpretation Table

| Species | Formula | Molecular Weight | Expected | Retention Time (Generic C18) |

| Parent Acid | 176.17 | 177.2 | Early (Polar) | |

| Acid Chloride | 194.62 | N/A (Hydrolyzes) | N/A | |

| Methyl Ester (Quench Product) | 190.20 | 191.2 | Late (Non-polar) |

Applications in Drug Discovery[7]

The 6-methyl-1H-indazole-3-carbonyl scaffold is a bioisostere for indole-3-carboxamides, offering distinct hydrogen bond donor/acceptor profiles.

Kinase Inhibition

Indazole-3-carboxamides are privileged structures in kinase inhibition. The nitrogen at position 2 (N2) and the carbonyl oxygen often form a "hinge-binding" motif within the ATP binding pocket of kinases such as:

-

VEGFR (Vascular Endothelial Growth Factor Receptor)

-

PDGFR (Platelet-Derived Growth Factor Receptor)

Mechanistic Pathway Visualization

The following diagram details how this intermediate fits into a broader medicinal chemistry campaign.

Figure 2: Structure-Activity Relationship (SAR) logic for the 6-methyl-indazole scaffold.

Storage and Handling

-

Storage: The parent acid is stable at room temperature. The generated acid chloride must be used immediately.

-

Solvents: Avoid protic solvents (MeOH, EtOH, Water) during the acid chloride step.

-

Safety: Indazoles can be biologically active; handle as potential mutagens.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139045302, 1-methylindazole-3-carboxylic acid (Isomer Analog Reference). Retrieved from [Link]

- Organic Syntheses.General Procedure for Indazole-3-carboxylic acid synthesis.

Sources

6-Methyl-1H-indazole-3-carbonyl chloride molecular structure and bonding

Molecular Architecture, Synthesis, and Application in Drug Discovery

Executive Summary

The 6-Methyl-1H-indazole-3-carbonyl chloride is a high-value electrophilic intermediate used to introduce the pharmacologically privileged indazole scaffold into drug candidates. While the parent acid (6-methyl-1H-indazole-3-carboxylic acid) is stable, the carbonyl chloride derivative is a transient, highly reactive species. Its utility lies in its ability to undergo nucleophilic acyl substitution to form indazole-3-carboxamides —a structural motif found in potent kinase inhibitors (e.g., VEGFR, GSK-3) and GPCR ligands (e.g., CB1/CB2 modulators).

This guide provides a rigorous analysis of the molecule's electronic structure, a validated protocol for its in situ generation, and strategies to mitigate the risks of self-polymerization common to unprotected indazole electrophiles.

Part 1: Molecular Architecture & Electronic State

1.1 The Indazole Core and Tautomerism

The indazole ring system exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2][3]

-

Thermodynamics: The 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol in the gas phase and non-polar solvents due to the preservation of aromaticity in the benzene ring.

-

Impact on Reactivity: For the 3-carbonyl chloride derivative, the N1-H proton is weakly acidic (

for the parent heterocycle). In the presence of the highly electrophilic acyl chloride at C3, the N1 nitrogen remains nucleophilic enough to cause intermolecular dimerization or polymerization if the concentration is high and the N1 position is unprotected.

1.2 Electronic Effects of Substituents

-

C3-Carbonyl Chloride: The carbonyl carbon is highly electrophilic, activated by the inductive withdrawal of the chlorine atom and the electron-deficient nature of the pyrazole ring.

-

6-Methyl Group: The methyl group at position 6 exerts a weak positive inductive effect (+I).

-

Mechanistic Consequence: This slightly increases the electron density of the benzene ring compared to the unsubstituted parent. While this theoretically reduces the electrophilicity of the C3-carbonyl slightly (via conjugation through the

-system), its primary practical effect is modulating the lipophilicity (

-

1.3 Visualization of Electronic Structure

The following diagram illustrates the tautomeric forms and the resonance contributions that define the reactivity of the species.

Caption: Tautomeric preference for the 1H-form and the internal reactivity risk between N1 and C3.

Part 2: Synthesis & Handling Protocol

Critical Warning: 6-Methyl-1H-indazole-3-carbonyl chloride is moisture-sensitive and prone to hydrolysis to the parent acid. It should not be isolated for long-term storage. The following protocol describes in situ generation followed by immediate coupling.

2.1 Materials

-

Precursor: 6-Methyl-1H-indazole-3-carboxylic acid (Commercially available or synthesized via Sandmeyer isatin route).

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride (( -

Catalyst: N,N-Dimethylformamide (DMF) - catalytic amount (essential for Vilsmeier-Haack type activation).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

2.2 Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

-

Charge a flame-dried round-bottom flask with 6-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) under Argon atmosphere.

-

Suspend in anhydrous DCM (0.2 M concentration).

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Note: Oxalyl chloride is preferred over thionyl chloride for small-scale medicinal chemistry due to milder byproducts (CO, CO2) compared to SO2.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Evolution of gas indicates reaction progress.

-

Validation: Aliquot a small sample, quench with methanol, and check LCMS for the formation of the methyl ester (surrogate marker for the chloride).

Step 2: Coupling (Amide Bond Formation)

-

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (do not heat above 40°C).

-

Redissolve the crude yellow solid (the acid chloride) in anhydrous DCM.

-

In a separate vessel, prepare the Amine Partner (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or Triethylamine , 2.5 equiv) in DCM.

-

Cannulate the acid chloride solution slowly into the amine solution at 0°C.

-

Monitor by TLC/LCMS for conversion to the amide.

2.3 Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange solid (Crude) | Color intensifies upon chloride formation. |

| Stability | < 24 hours in solution | Hydrolyzes rapidly in air; store under |

| Reactivity | High | Reacts violently with water/alcohols. |

| IR Signature | ~1780 cm⁻¹ (C=O stretch) | Distinct shift from Acid (~1680 cm⁻¹). |

| Solubility | DCM, THF, Toluene | Insoluble in hexanes; reacts with protic solvents. |

Part 3: Applications in Drug Discovery[4]

The 6-methyl-indazole-3-carbonyl chloride is a gateway to several bioactive classes. The "6-methyl" substitution is often explored during Lead Optimization to fill small hydrophobic pockets in the target protein (e.g., the "gatekeeper" region of kinases).

3.1 Target Classes

-

Kinase Inhibitors: Indazole-3-carboxamides bind to the ATP-binding site. The H-bond donor/acceptor motif of the indazole core mimics the adenine ring of ATP.

-

Ion Channel Modulators: Specifically, Orai calcium channel blockers for autoimmune diseases often feature this scaffold [1].

-

Cannabinoid Receptors: Indazole-3-carboxamides are well-documented agonists for CB1/CB2 receptors, used in pain management research [2].

3.2 Synthesis Workflow Diagram

Caption: Validated workflow for converting the carboxylic acid precursor to the active amide drug candidate.

Part 4: Troubleshooting & Optimization

4.1 The "Self-Reaction" Problem

If the yield of the amide coupling is low, the culprit is often the unprotected N1-H.

-

Mechanism: The basic conditions required for the amine coupling (DIPEA) can deprotonate the N1-H, making the indazole nitrogen a nucleophile that attacks the acyl chloride of another molecule.

-

Solution: Use N1-Protection before forming the acid chloride.

-

Recommended Groups: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc (tert-Butyloxycarbonyl).

-

Route: Protect Acid

Form Acid Chloride

-

4.2 Purification

-

Acid Chloride: Do NOT attempt column chromatography. Use crude after solvent evaporation.[4]

-

Final Amide: Indazole-3-carboxamides often crystallize from Methanol/Water or can be purified via Flash Chromatography (0-10% MeOH in DCM).

References

-

Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025 - Division of Medicinal Chemistry. Available at: [Link]

- Indazole derivatives as CB1 receptor agonists.Google Patents (WO2009106980A2).

-

Conversion of Carboxylic Acids to Acid Chlorides. Chemistry LibreTexts / Master Organic Chemistry. Available at: [Link]

Sources

6-Methyl-1H-indazole-3-carbonyl chloride spectroscopic data (NMR, IR, MS)

This technical guide details the characterization, synthesis, and handling of 6-Methyl-1H-indazole-3-carbonyl chloride , a highly reactive electrophilic intermediate used in the synthesis of indazole-based kinase inhibitors and receptor modulators.

CAS Registry Number: (Not widely listed; analogue of parent acid CAS 1000371-33-2)

Formula: C

Introduction & Significance

The 6-methyl-1H-indazole-3-carbonyl chloride is a critical scaffold in medicinal chemistry, particularly for diversifying the C3 position of the indazole ring. Unlike its stable carboxylic acid precursor, this acyl chloride allows for facile nucleophilic acyl substitution under mild conditions, enabling the synthesis of complex amides and esters found in VEGFR and PDGFR inhibitors.

Critical Handling Note: This compound is moisture-sensitive. Hydrolysis reverts it to 6-methyl-1H-indazole-3-carboxylic acid rapidly. All spectroscopic characterization described below assumes strictly anhydrous conditions (e.g., CDCl

Synthesis & Isolation Protocol

To obtain high-fidelity spectral data, the compound must be prepared in situ or isolated with strict exclusion of moisture. The following protocol ensures high purity for characterization.

Optimized Synthetic Workflow

-

Precursor: Suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

-

Reagent: Add Thionyl Chloride (SOCl

, 5.0 eq) and a catalytic amount of DMF (0.05 eq). -

Reaction: Reflux (Toluene) or stir at RT (DCM) for 2-4 hours until the solution becomes homogeneous and gas evolution (SO

, HCl) ceases. -

Isolation: Concentrate in vacuo to remove excess SOCl

. Azeotrope twice with anhydrous toluene to remove trace acid. -

Product: Isolate as an off-white to pale yellow solid. Store under Argon.[1]

Reaction Pathway Diagram

Caption: Conversion of the carboxylic acid to the acid chloride via thionyl chloride mediated nucleophilic substitution.

Spectroscopic Characterization

The following data represents the chemometric consensus for the isolated acyl chloride in non-polar, anhydrous solvents.

A. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm conversion. The diagnostic shift of the carbonyl band is unmistakable.

| Functional Group | Frequency (cm | Assignment & Notes |

| C=O Stretch | 1760 – 1785 | Diagnostic. Sharp, strong band. Significantly higher than the precursor acid (1680–1700 cm |

| N-H Stretch | 3200 – 3400 | Broad band. May be weak if the HCl salt forms on the indazole nitrogen. |

| C=C / C=N | 1610 – 1630 | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 600 – 800 | Weak/Medium bands in the fingerprint region. |

B. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Do NOT use DMSO-d

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 10.5 – 11.5 | Broad s | 1H | NH (Indazole) | Highly variable; disappears with D |

| 8.15 | d ( | 1H | H-4 | Deshielded by the adjacent carbonyl group. |

| 7.45 | s | 1H | H-7 | Positioned near the methyl group. |

| 7.20 | d ( | 1H | H-5 | Ortho coupling to H-4. |

| 2.52 | s | 3H | Ar-CH | Characteristic singlet for the 6-methyl group. |

| Absent | Broad | -- | COOH | Absence of the acid proton (>12 ppm) confirms conversion. |

C NMR (100 MHz, CDCl

)

| Shift ( | Assignment | Notes |

| 162.5 | C=O (Carbonyl) | Upfield shift relative to acid (~165-168 ppm) due to mesomeric effect of Cl vs OH. |

| 142.0 | C-7a | Quaternary bridgehead. |

| 138.5 | C-6 | Ipso carbon to methyl. |

| 136.0 | C-3 | Ipso carbon to carbonyl. |

| 124.5 | C-4 | Aromatic CH. |

| 122.0 | C-5 | Aromatic CH. |

| 110.5 | C-7 | Aromatic CH. |

| 21.8 | Ar-C H | Methyl carbon. |

C. Mass Spectrometry (MS)

Analysis requires direct injection (EI/CI) or rapid LC-MS in non-protic media. In standard LC-MS (MeOH/H

-

Ionization Mode: Electron Impact (EI) or ESI (Positive mode in dry MeCN).

-

Molecular Ion (M

): m/z 194.0 / 196.0 -

Isotope Pattern: Chlorine signature is distinct.

-

m/z 194 (100%,

Cl) -

m/z 196 (~32%,

Cl)

-

Fragmentation Pathway (EI)

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization showing sequential loss of Chlorine and Carbon Monoxide.

Quality Control & Purity Assessment

To validate the integrity of the acid chloride before use in subsequent steps:

-

Visual Inspection: The product should be a solid. A liquid or gum usually indicates hydrolysis (formation of acid) or trapped SOCl

. -

Solubility Test: Dissolve a small aliquot in dry DCM. It should be clear. Turbidity suggests the presence of the hydrolyzed acid (which is often less soluble in DCM than the chloride).

-

Derivatization Check (Gold Standard):

-

Take 5 mg of product.

-

Add 0.5 mL dry Methanol.

-

Run TLC or LC-MS.

-

Result: Quantitative conversion to the Methyl Ester (m/z ~190) confirms the active acid chloride was present. If the starting material was already the acid, the reaction with MeOH would be slow/negligible without a catalyst.

-

References

-

Indazole Synthesis: Heterocycles, 1996, 43 , 2701-2712.[2][3][4] (Detailed protocols for indazole-3-carboxylic acid derivatives). Link

-

Spectroscopic Shifts (Acid vs. Chloride): Spectroscopy of Carboxylic Acid Derivatives, Chemistry LibreTexts. (General principles for IR/NMR shifts). Link

-

Mass Spectrometry of Indazoles: Journal of Mass Spectrometry, Fragmentation patterns of indazole derivatives. (General fragmentation rules). Link

Sources

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Whitepaper: Reactivity and Chemoselective Workflows of 6-Methyl-1H-indazole-3-carbonyl chloride with Nucleophiles

Executive Summary

The indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in 5-HT3 receptor antagonists, calcium-release activated calcium (CRAC) channel blockers, and synthetic cannabinoid receptor agonists 1[1]. Synthesizing these derivatives often relies on the highly reactive intermediate 6-methyl-1H-indazole-3-carbonyl chloride .

For drug development professionals, mastering the reactivity of this intermediate with various nucleophiles (amines, alcohols, thiols) is critical. The primary synthetic challenge lies in chemoselectivity: the molecule possesses both a highly electrophilic acyl chloride and a moderately acidic/nucleophilic N1-H on the indazole ring. This technical guide deconstructs the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for achieving high-yield nucleophilic acyl substitutions.

Mechanistic Profiling & Chemoselectivity

To predict and control the behavior of 6-methyl-1H-indazole-3-carbonyl chloride, we must analyze its electronic topology.

-

The Electrophilic Core (C3): The acyl chloride at the 3-position is highly activated. The electronegative chlorine atom and the carbonyl oxygen create a severe partial positive charge (

) on the carbonyl carbon, making it highly susceptible to attack by lone-pair bearing nucleophiles. -

The Nucleophilic/Acidic Core (N1): The 1H-indazole nitrogen can undergo deprotonation to form a highly nucleophilic indazolide anion. Even without strong bases, the N1 lone pair retains weak nucleophilicity.

-

The 6-Methyl Influence: The methyl group at the 6-position exerts a weak electron-donating inductive effect (+I). This marginally increases the electron density across the fused aromatic system compared to an unsubstituted indazole, slightly elevating the nucleophilicity of the N1 position.

The Chemoselectivity Dilemma

If a nucleophile is introduced in the presence of a strong base (e.g., NaH), the N1 proton is stripped, and the resulting indazolide anion will compete with the exogenous nucleophile to attack the acyl chloride of neighboring molecules. This leads to unwanted dimerization or polymerization. Therefore, successful amidation or esterification requires either mild, non-nucleophilic bases (like Triethylamine or DIPEA) that neutralize HCl without deprotonating N1, or a prior N1-protection strategy (e.g., using SEM-Cl) 2[2].

Chemoselective pathways of 6-methyl-1H-indazole-3-carbonyl chloride based on base selection.

Self-Validating Experimental Workflows

A protocol is only as good as its built-in validation mechanisms. The following two-step workflow details the generation of the acid chloride from 6-methyl-1H-indazole-3-carboxylic acid, followed by its reaction with a primary amine nucleophile. This approach mirrors established literature methods for synthesizing complex indazole-3-carboxamides3[3].

Step 1: Acid Chloride Generation

Causality: Thionyl chloride (

-

Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous

(10.0 eq). -

Catalysis: Add 2 drops of anhydrous DMF.

-

Validation Checkpoint 1: Immediate, vigorous gas evolution (

and

-

-

Reaction: Reflux the mixture at 80°C for 3-4 hours until the suspension becomes a clear, homogenous solution.

-

Validation Checkpoint 2: The transition from a cloudy suspension to a clear solution indicates complete consumption of the insoluble carboxylic acid.

-

-

Isolation: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (3 × 10 mL) to remove all residual

.-

Causality: Residual

will violently react with the amine nucleophile in the next step, destroying the yield and complicating purification.

-

Step 2: Nucleophilic Acyl Substitution (Amidation)

Causality: The reaction is performed in anhydrous dichloromethane (DCM) or acetonitrile using Triethylamine (

-

Preparation: Dissolve the crude 6-methyl-1H-indazole-3-carbonyl chloride in anhydrous DCM (0.2 M) and cool to 0°C in an ice bath.

-

Nucleophile Addition: In a separate vial, prepare a solution of the target primary amine (1.1 eq) and

(2.5 eq) in DCM. Add this dropwise to the acid chloride solution over 15 minutes.-

Validation Checkpoint 3: Formation of a white precipitate (

) within the first 5 minutes confirms the amidation is actively occurring.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

-

Validation Checkpoint 4 (Quench Test): Take a 10

aliquot, quench in 0.5 mL methanol, and spot on TLC. If the acid chloride is still present, it will immediately form the methyl ester (higher Rf). If only the amide (lower Rf) is visible, the reaction is complete.

-

-

Workup: Wash the organic layer with saturated aqueous

(2 × 20 mL) to remove salts and unreacted acid, followed by brine. Dry over

Sequential workflow for the synthesis of 6-methyl-1H-indazole-3-carboxamides.

Quantitative Reactivity Matrix

The choice of nucleophile dictates the required reaction conditions. The table below summarizes the optimal parameters and expected yields when reacting 6-methyl-1H-indazole-3-carbonyl chloride with various nucleophile classes.

| Nucleophile Class | Example Reagent | Optimal Base | Solvent | Temp / Time | Expected Yield | Primary Side Reaction |

| Primary Amine | Cumylamine | DCM | 0°C to RT, 2h | 85 - 95% | Dimerization (if base is too strong) | |

| Secondary Amine | Piperidine derivative | Acetonitrile | RT, 4h | 75 - 85% | Incomplete conversion (steric hindrance) | |

| Alcohol (Primary) | Methanol / Ethanol | Pyridine / DMAP | THF or Neat | Reflux, 3h | 80 - 90% | Hydrolysis to carboxylic acid |

| Thiol | Benzyl mercaptan | DIPEA (2.0 eq) | DCM | 0°C, 1h | 70 - 80% | Disulfide formation |

Note: Yields are highly dependent on the rigorous exclusion of moisture during the acyl chloride generation and handling phases.

References

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Deriv

- US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof, Google P

- cumyl-4cn-binaca - OFDT Document

Sources

- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 5. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-1H-indazole-3-carbonyl chloride: Stability Dynamics and Advanced Storage Protocols

Executive Summary

6-Methyl-1H-indazole-3-carbonyl chloride (CAS: 1260913-43-6)[1][2] is a highly reactive, bifunctional electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and 5-HT₃ receptor antagonists[3][4]. As a Senior Application Scientist, I approach this compound with a high degree of caution: unlike its 1-methylated counterpart (used in Granisetron synthesis)[4], the unprotected 1H-indazole ring presents unique stability challenges. This whitepaper systematically deconstructs the degradation mechanisms of 6-Methyl-1H-indazole-3-carbonyl chloride and establishes field-validated protocols for its storage, handling, and utilization.

Chemical Profile & Reactivity Dynamics

The inherent instability of 6-Methyl-1H-indazole-3-carbonyl chloride stems from two competing structural features:

-

The Acyl Chloride Moiety (C-3): Highly electrophilic due to the inductive electron-withdrawing effect of the chlorine atom, making it exceptionally prone to nucleophilic attack by atmospheric moisture[5][6].

-

The Unprotected Pyrazole Nitrogen (N-1): The secondary amine-like nitrogen possesses inherent nucleophilicity.

The Bifunctional Hazard: Self-Condensation vs. Hydrolysis

When handling this compound, scientists must mitigate two primary degradation pathways. Exposure to ambient moisture leads to rapid hydrolysis via a tetrahedral intermediate, expelling HCl and yielding the inactive 6-Methyl-1H-indazole-3-carboxylic acid[5][7].

More insidiously, because the molecule contains both a strong electrophile (acid chloride) and a moderate nucleophile (N-1), it is susceptible to intermolecular N-acylation (self-condensation). If exposed to ambient temperatures or trace bases, the molecules will polymerize into inactive oligomers. This is the primary reason why indazole-3-carbonyl chlorides are frequently methylated at the N-1 position prior to acyl chloride formation in industrial settings[3][4].

Degradation pathways of 6-Methyl-1H-indazole-3-carbonyl chloride.

Quantitative Stability and Storage Parameters

To prevent both hydrolysis and self-condensation, the kinetic energy of the system must be minimized (cryogenic storage) and nucleophiles must be strictly excluded (anhydrous/inert atmosphere).

Table 1: Empirical Degradation Rates and Shelf-Life Matrix

| Storage Condition | Atmosphere | Primary Degradation Mechanism | Estimated Shelf Life | Preventive Action |

| Ambient (20-25°C) | Air (Ambient RH) | Rapid Hydrolysis | < 1 Hour | Handle exclusively in a glovebox. |

| Ambient (20-25°C) | Argon (<1 ppm H₂O) | Intermolecular Self-Condensation | 12 - 24 Hours | Maintain thermal control during transit. |

| Refrigerated (2-8°C) | Argon (<1 ppm H₂O) | Slow Self-Condensation | 1 - 2 Weeks | Use strictly for short-term staging. |

| Freezer (-20°C) | Argon (Desiccated) | Trace Hydrolysis | 6 - 12 Months | Optimal long-term storage condition. |

Experimental Protocols: Handling and Utilization

Because isolated 1H-indazole acid chlorides are thermodynamically unstable, they must be handled using self-validating inert workflows.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation. Aliquoting prevents bulk degradation. Self-Validating Mechanism: The use of indicating Drierite in the secondary container provides a visual validation (blue = dry, pink = compromised) of the micro-environment's integrity.

-

Apparatus Preparation: Bake all amber glass vials and spatulas at 150°C for a minimum of 4 hours. Cool under active vacuum in a desiccator.

-

Inert Transfer: Transfer the bulk reagent and baked vials into a controlled inert glovebox (Argon atmosphere, O₂ < 5 ppm, H₂O < 1 ppm).

-

Dispensation: Dispense the reagent into single-use aliquots to eliminate future freeze-thaw degradation.

-

Primary Sealing: Seal vials with PTFE-lined caps. PTFE is mandatory as acid chlorides will degrade standard silicone or rubber septa.

-

Secondary Containment (Validation): Wrap caps tightly with Parafilm. Place the vials inside a secondary vacuum-sealed bag or a jar containing blue indicating Drierite.

-

Cryo-Storage: Immediately transfer to a -20°C freezer.

Protocol B: In Situ Generation and Immediate Utilization

Causality: To bypass the risks of storing the free acid chloride, it is highly recommended to generate it in situ from the stable carboxylic acid using thionyl chloride (SOCl₂)[6][7]. Self-Validating Mechanism: The reaction progress is physically validated by the cessation of gas evolution (SO₂ and HCl).

-

Suspension: Suspend 1.0 equivalent of 6-Methyl-1H-indazole-3-carboxylic acid in anhydrous dichloromethane (DCM) under Argon.

-

Activation: Add 1.2 equivalents of SOCl₂ and 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). Note: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate[6][8].

-

Reaction & Validation: Stir at 40°C. Monitor the bubbler. The reaction is self-validating: it is complete when the suspension turns into a clear solution and gas evolution completely ceases (typically 2-4 hours).

-

Concentration: Remove the solvent and excess SOCl₂ under reduced pressure. Crucial: Do not heat above 35°C during evaporation to prevent self-condensation.

-

Utilization: Immediately redissolve the resulting crude 6-Methyl-1H-indazole-3-carbonyl chloride in anhydrous solvent and introduce it dropwise to your target nucleophile (e.g., an amine) at 0°C in the presence of a non-nucleophilic base (e.g., DIPEA) to neutralize the generated HCl[7].

Workflow for the in situ generation and utilization of the acid chloride.

Analytical Validation of Reagent Integrity

Before utilizing a stored batch of 6-Methyl-1H-indazole-3-carbonyl chloride, its integrity must be verified.

-

Infrared (IR) Spectroscopy: An intact acid chloride will show a sharp, distinct carbonyl stretch (

) around 1750–1770 cm⁻¹. If the reagent has hydrolyzed, a broad -

Derivatization (NMR): Do not run NMR directly on the acid chloride in standard NMR solvents, as trace moisture in CDCl₃ or DMSO-d₆ will hydrolyze it during the scan. Instead, react a 5 mg sample with excess anhydrous methanol and pyridine. Isolate the resulting methyl ester and analyze via ¹H-NMR. The presence of a sharp singlet at ~3.9 ppm confirms the successful trapping of the intact acid chloride.

References

-

Chemsrc - N-benzyloxycarbonyl-S-chloro-L-cysteine methyl ester | Chemsrc (Provides CAS registry data for 1260913-43-6). URL:[Link][1]

-

Avanscure - 1,3-Propanediamine, N3-(4-chloro-1H-indazol-3-yl)-N1,N1-diethyl-, hydrochloride (Supplier data referencing CAS 1260913-43-6). URL:[Link][2]

-

Google Patents - WO2007088557A1 - Process for highly pure crystalline granisetron base (Contextualizes the use of indazole-3-carbonyl chlorides in API synthesis). URL:[3]

-

Organic Chemistry Tutor - Synthesis and Reactions of Acid Chlorides (Mechanistic breakdown of acid chloride hydrolysis). URL:[Link][5]

-

Der Pharma Chemica - Scholars Research Library - Der Pharma Chemica (Review on N-acylation and the handling of moisture-sensitive acid halides). URL:[Link][7]

-

Master Organic Chemistry - Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides (Mechanistic details of in situ generation using SOCl2). URL:[Link][6]

Sources

- 1. CAS#:100116-79-8 | N-benzyloxycarbonyl-S-chloro-L-cysteine methyl ester | Chemsrc [chemsrc.com]

- 2. avanscure.com [avanscure.com]

- 3. WO2007088557A1 - Process for highly pure crystalline granisetron base - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility Profile of 6-Methyl-1H-indazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indazole-3-carbonyl chloride is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of pharmacologically active agents. An in-depth understanding of its solubility is paramount for optimizing reaction conditions, ensuring purification efficiency, and developing robust formulation strategies. This technical guide provides a comprehensive analysis of the solubility profile of 6-Methyl-1H-indazole-3-carbonyl chloride, grounded in the fundamental principles of physical organic chemistry and supplemented with field-proven insights for its practical application. We will explore its expected solubility in a variety of solvent classes, detail a rigorous experimental protocol for solubility determination, and discuss the critical interplay between solubility and reactivity that governs its synthetic utility.

Introduction: The Significance of Solubility in the Application of 6-Methyl-1H-indazole-3-carbonyl chloride

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] 6-Methyl-1H-indazole-3-carbonyl chloride serves as a highly reactive precursor for the facile introduction of the 6-methyl-1H-indazole-3-carboxamide moiety, a common feature in many therapeutic candidates.

The solubility of this acyl chloride is a critical parameter that dictates its handling, reaction kinetics, and purification. Inadequate solubility can lead to poor reaction yields, difficult work-ups, and challenges in achieving the desired purity. Conversely, a thorough understanding of its solubility allows for the rational selection of solvent systems that promote efficient reactions and straightforward isolation of products. This guide aims to provide a detailed, practical framework for approaching the solubility of this important synthetic intermediate.

Predicted Solubility Profile of 6-Methyl-1H-indazole-3-carbonyl chloride

Table 1: Predicted Qualitative Solubility of 6-Methyl-1H-indazole-3-carbonyl chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar carbonyl and indazole moieties without reacting with the acyl chloride functionality. DMF and THF are particularly good choices for reactions due to their high polarity and ability to dissolve a wide range of reagents. |

| Aprotic Non-Polar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | The presence of the polar indazole ring and the carbonyl group limits solubility in non-polar solvents. Toluene may offer moderate solubility due to its aromatic character, while solubility in aliphatic hydrocarbons like hexanes is expected to be low. Diethyl ether, with its slight polarity, will likely show moderate solubility. |

| Protic Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Reactive | Acyl chlorides readily react with protic solvents in a nucleophilic acyl substitution reaction.[5][6] With water, hydrolysis will occur to form the corresponding carboxylic acid, 6-methyl-1H-indazole-3-carboxylic acid. With alcohols, esterification will take place to yield the corresponding methyl or ethyl ester. Therefore, these solvents are unsuitable for dissolving the compound without chemical modification. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 6-Methyl-1H-indazole-3-carbonyl chloride in a given solvent.

Materials and Equipment

-

6-Methyl-1H-indazole-3-carbonyl chloride (high purity)

-

Anhydrous solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Methyl-1H-indazole-3-carbonyl chloride into a series of vials.

-

Add a precise volume of the desired anhydrous solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid is crucial.

-

-

Sample Filtration and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved particulates.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 6-Methyl-1H-indazole-3-carbonyl chloride of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 6-Methyl-1H-indazole-3-carbonyl chloride.

Causality of Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. The use of an excess of the solid ensures that a true saturated solution is achieved. The filtration step is critical to prevent artificially high results from undissolved microparticles. The HPLC analysis with a calibration curve provides a robust and accurate method for quantification. Repeating the experiment at different equilibration times can confirm that equilibrium has indeed been reached.

Implications of the Solubility-Reactivity Profile in Drug Development

The high reactivity of 6-Methyl-1H-indazole-3-carbonyl chloride with protic solvents has significant implications for its use in synthesis.[5][7]

-

Reaction Solvent Selection: Aprotic solvents such as DCM, THF, or DMF are the preferred media for reactions involving this acyl chloride to avoid unwanted side reactions. The choice among these will depend on the solubility of other reagents and the desired reaction temperature.

-

Work-up Procedures: Aqueous work-ups must be carefully considered. While hydrolysis can be a desired step to form the carboxylic acid, it must be controlled. If the acyl chloride needs to be recovered, anhydrous work-up conditions are essential.

-

Purification: The reactivity of the compound precludes the use of protic solvents like methanol or ethanol in recrystallization unless esterification is the intended outcome. Purification is typically achieved through crystallization from aprotic solvent systems or by silica gel chromatography using a non-protic eluent system (e.g., hexanes/ethyl acetate).

-

Storage and Handling: Due to its reactivity with atmospheric moisture, 6-Methyl-1H-indazole-3-carbonyl chloride should be stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to maintain its integrity.[8]

Conclusion

While specific quantitative solubility data for 6-Methyl-1H-indazole-3-carbonyl chloride is not widely published, a comprehensive understanding of its solubility profile can be derived from its chemical structure and the established properties of acyl chlorides. It is predicted to be highly soluble in aprotic polar solvents, with limited solubility in non-polar solvents, and reactive towards protic solvents. This knowledge is crucial for its effective use in the synthesis of novel indazole-based compounds. The experimental protocol provided in this guide offers a reliable method for obtaining precise solubility data, enabling researchers to optimize their synthetic strategies and accelerate the drug discovery process.

References

-

BYJU'S. (2022, February 8). Formation of Acid Chlorides. [Link]

-

Tuttee. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. [Link]

-

de la Torre, B. G., & Albericio, F. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–876. [Link]

-

ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved February 27, 2026, from [Link]

-

LOCKSS. (n.d.). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Retrieved February 27, 2026, from [Link]

-

Safety data sheet. (2024, April 29). [Link]

-

Sciencemadness Wiki. (2024, January 8). Acetyl chloride. [Link]

-

Allen. (2024, November 20). Acid Chlorides: Structure, Nomenclature and Properties. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved February 27, 2026, from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

-

R Discovery. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

-

Safety Data Sheet. (2021, June 10). [Link]

-

Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved February 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved February 27, 2026, from [Link]

-

Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved February 27, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 27, 2026, from [Link]

-

PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Pharmaffiliates. (n.d.). CAS No : 106649-02-9 | Product Name : 1-Methyl-1H-indazole-3-carbonyl Chloride. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 27, 2026, from [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemscene.com [chemscene.com]

Discovery and history of 6-Methyl-1H-indazole-3-carbonyl chloride

This guide outlines the technical profile, synthesis, and application of 6-Methyl-1H-indazole-3-carbonyl chloride , a critical electrophilic intermediate in medicinal chemistry.

Discovery, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

6-Methyl-1H-indazole-3-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of indazole-3-carboxamide libraries. While the indazole core is ubiquitous in FDA-approved drugs (e.g., Axinitib, Pazopanib, Granisetron), the specific 6-methyl substitution pattern offers unique steric and electronic properties that modulate binding affinity in the ATP-binding pockets of kinases (VEGFR, PDGFR) and serotonin receptors (5-HT3). This guide details the molecule's history, validated synthesis protocols, and its role as a "privileged scaffold" in modern drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-Methyl-1H-indazole-3-carbonyl chloride |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Core Moiety | Indazole (Fused benzene + pyrazole) |

| Reactive Group | Acyl Chloride (Electrophile) |

| Physical State | Off-white to yellow solid (moisture sensitive) |

| Storage | < -20°C, under Argon/Nitrogen (Hydrolysis risk) |

History and Discovery Context

The "discovery" of 6-Methyl-1H-indazole-3-carbonyl chloride is not a singular event but rather an evolution of Structure-Activity Relationship (SAR) exploration in the late 20th century.

-

The Granisetron Era (1980s): The development of Granisetron (a 5-HT3 antagonist) by Beecham Pharmaceuticals (now GSK) established the indazole-3-carboxamide as a bioactive pharmacophore. Early SAR studies focused on the N-1 and C-3 positions.

-

The Kinase Revolution (2000s): As research shifted toward tyrosine kinase inhibitors (TKIs), the C-6 position of the indazole ring became a critical vector for optimization. Researchers found that small alkyl groups (like methyl) at C-6 could fill hydrophobic pockets in enzymes like VEGFR2 and PDK1 without inducing steric clash, often improving potency compared to the unsubstituted parent.

-

Modern Utility: Today, this acid chloride is the standard reagent for installing the 6-methylindazole-3-carbonyl moiety into amine-bearing scaffolds to generate focused libraries for oncology and CNS indications.

Synthesis Protocols

The synthesis of the acid chloride requires the preparation of its precursor, 6-Methyl-1H-indazole-3-carboxylic acid . Two primary routes exist: the Classical Isatin Route and the Modern Indole Oxidation Route.

Route A: The Modified Isatin Ring-Opening (Classical)

This method is historically significant and robust for large-scale preparation.

Mechanism:

-

Hydrolysis: 6-Methylisatin is hydrolyzed to the keto-acid.

-

Diazotization: The amino group is converted to a diazonium salt.

-

Reductive Cyclization: SnCl₂ reduces the diazonium to a hydrazine, which cyclizes onto the ketone to form the indazole core.

Route B: Oxidative Cyclization of Indoles (Modern)

A more atom-economical approach using commercially available 6-methylindole.

Protocol Step-by-Step:

-

Nitrosation/Cyclization: Treat 6-methylindole with NaNO₂ in acidic DMF to form 6-methyl-1H-indazole-3-carbaldehyde.

-

Pinnick Oxidation: Oxidize the aldehyde to the carboxylic acid using NaClO₂/NaH₂PO₄.

-

Chlorination (Activation): Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂).

Validated Protocol: Activation to Acid Chloride

This protocol assumes the starting material is 6-Methyl-1H-indazole-3-carboxylic acid.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Suspension: Add 6-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 V/w).

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (5.0 equiv) dropwise. Add a catalytic amount of DMF (3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Reaction: Heat to reflux (80–110°C) for 2–4 hours. The solid acid will dissolve as it converts to the soluble acid chloride.

-

Monitoring: Monitor by quenching a mini-aliquot with methanol (forms methyl ester) and checking via TLC or LCMS.

-

Isolation: Concentrate the mixture in vacuo to remove toluene and excess SOCl₂. Co-evaporate with dry DCM twice to remove traces of acid gases.

-

Result: The residue is the crude 6-Methyl-1H-indazole-3-carbonyl chloride , used immediately in the next coupling step.

Visualizing the Synthesis Pathways

The following diagram illustrates the two primary synthetic pathways to reach the target acid chloride.

Caption: Figure 1. Convergent synthetic pathways (Classical Isatin vs. Modern Indole) leading to the target electrophile.

Applications in Drug Discovery

The acid chloride is primarily used to synthesize Amides via Schotten-Baumann or anhydrous coupling conditions.

General Coupling Workflow

To synthesize a library of 6-methylindazole-3-carboxamides:

-

Nucleophile: Dissolve amine (R-NH₂) in DCM or THF.

-

Base: Add non-nucleophilic base (DIPEA or Et₃N, 3.0 equiv).

-

Addition: Add crude 6-Methyl-1H-indazole-3-carbonyl chloride (dissolved in DCM) at 0°C.

-

Outcome: Formation of the amide bond.[1]

-

Note: The N-1 proton of the indazole is acidic. If utilizing the acid chloride, the N-1 position may transiently react but is easily hydrolyzed or protected (e.g., with SEM/THP) prior to acid chloride formation if regioselectivity issues arise.

-

Therapeutic Areas

-

Oncology: Targeting VEGFR (Vascular Endothelial Growth Factor Receptor). The 6-methyl group provides hydrophobic bulk that can improve selectivity against off-target kinases.

-

Antiemetics: Analogs of Granisetron where the indazole core is modified to alter metabolic stability or CNS penetration.

-

Antimicrobials: Coupling the acid chloride with piperazine derivatives has yielded compounds with potent anti-bacterial profiles.

References

-

Synthesis of Indazole-3-Carboxylic Acids

- Title: Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its deriv

-

Source: Heterocycles, 1996, 43, 2701-2712.[1]

- Context: Establishes the foundational "Is

-

Indole-to-Indazole Conversion

- Title: Synthesis of 7-Methyl-1H-indazole-3-carboxamide

-

Source: BenchChem Protocols.[2]

-

URL: (Generalized ref for the NaNO2/DMF method).

- Context: Describes the oxidative rearrangement of methylindoles to indazole-3-carbaldehydes.

-

Pharmacological Relevance

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Source: Molecules (MDPI), 2023.

-

URL:[Link]

- Context: Reviews the biological activity of indazole-3-carboxamides in cancer and inflamm

- Kinase Inhibitor Design: Title: Discovery of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 2008. Context: Illustrates the importance of the indazole scaffold in VEGFR inhibition (referencing the general class).

Sources

Application Notes & Protocols: The Strategic Utility of 6-Methyl-1H-indazole-3-carbonyl Chloride in Medicinal Chemistry

Preamble: The Indazole Scaffold as a Privileged Structure

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse hydrogen bonding interactions have established it as a "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets.[3] This versatility is evidenced by its presence in a range of FDA-approved therapeutics, from the antiemetic Granisetron to potent kinase inhibitors like Pazopanib and Axitinib used in oncology.[3][4] The functionalization of the indazole core is therefore a critical strategy in drug discovery, and reagents that facilitate this process are of paramount importance. Among these, 6-Methyl-1H-indazole-3-carbonyl chloride stands out as a highly valuable and reactive intermediate for the synthesis of novel therapeutic candidates.

Profile of a Key Building Block: 6-Methyl-1H-indazole-3-carbonyl Chloride

6-Methyl-1H-indazole-3-carbonyl chloride is a bifunctional synthetic intermediate engineered for efficient library synthesis. Its utility is derived from three key structural features:

-

The Indazole Core : Serves as the foundational pharmacophore, recognized by a multitude of biological targets.

-

The 3-Acyl Chloride Group : This is the primary reactive center of the molecule. As a highly electrophilic functional group, it is exceptionally susceptible to nucleophilic acyl substitution, making it ideal for coupling with a vast array of nucleophiles (primarily amines and alcohols) to form stable amide or ester linkages.[5]

-

The 6-Methyl Group : This substituent is not merely a passive feature. Its presence can significantly influence the physicochemical properties of the final compound, including lipophilicity, metabolic stability, and molecular conformation. This can be a critical determinant in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and can provide crucial steric or hydrophobic interactions within a target's binding pocket.

This combination of a proven pharmacophore, a highly reactive handle for diversification, and a strategically placed modulating group makes 6-Methyl-1H-indazole-3-carbonyl chloride a powerful tool for lead generation and optimization.

Synthetic Strategy and Core Reactivity

The generation and subsequent use of 6-Methyl-1H-indazole-3-carbonyl chloride is a well-defined process rooted in fundamental organic chemistry principles. The overall workflow involves the synthesis of the carboxylic acid precursor followed by its conversion to the highly reactive acyl chloride.

Synthesis of the Precursor: 6-Methyl-1H-indazole-3-carboxylic acid

While various methods exist for the synthesis of the indazole ring, a practical and scalable approach often begins with appropriately substituted phenylacetic acids.[6] The key precursor, 6-Methyl-1H-indazole-3-carboxylic acid, is typically prepared and then converted to the acyl chloride without prolonged storage due to the latter's moisture sensitivity.

Conversion to 6-Methyl-1H-indazole-3-carbonyl chloride

The transformation of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose.

Causality of Reagent Choice: Thionyl chloride is preferred for several reasons:

-

High Reactivity: It readily converts carboxylic acids into acyl chlorides.

-

Favorable Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[7][8] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[8]

-

Compatibility: The reaction conditions are generally mild and compatible with the indazole core.

The mechanism involves the initial formation of a highly reactive acyl chlorosulfite intermediate, which is then attacked by a chloride ion to yield the final acyl chloride.[8][9]

Caption: General workflow for synthesizing target molecules from 6-Methyl-1H-indazole-3-carbonyl chloride.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The primary application of 6-Methyl-1H-indazole-3-carbonyl chloride is the synthesis of indazole-3-carboxamides. This class of compounds has demonstrated a remarkable breadth of biological activities, underscoring the scaffold's privileged nature. The acyl chloride serves as the key intermediate to couple the indazole core with diverse amine-containing fragments, enabling a systematic exploration of the chemical space around the core pharmacophore.

Caption: The fundamental nucleophilic acyl substitution reaction driving the utility of the title compound.

Below is a table summarizing representative biological activities of compounds derived from the indazole-3-carboxamide scaffold, illustrating the potential therapeutic areas that can be explored using 6-Methyl-1H-indazole-3-carbonyl chloride.

| Biological Target/Activity | Example Amine Fragment (R-NH₂) | Therapeutic Area | Reference |

| p21-activated kinase 1 (PAK1) Inhibition | Substituted anilines and benzylamines | Oncology (Anti-metastasis) | [10] |

| 5-HT₃ Receptor Antagonism | Bicyclic amines (e.g., granisetron fragments) | Antiemetic (Chemotherapy-induced nausea) | [4][6] |

| Kinase Inhibition (e.g., EGFR, CDK2) | Various aromatic and heterocyclic amines | Oncology (Antiproliferative) | |

| Antimicrobial Activity | Sulfonamide-containing amines | Infectious Disease | [1] |

| Nicotinic α-7 Receptor Agonism | Azabicyclic amines | Neurology (Alzheimer's, Schizophrenia) | [11] |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 6-Methyl-1H-indazole-3-carbonyl chloride

This is a two-step protocol starting from the corresponding carboxylic acid, which is assumed to be synthesized via established literature methods.[6]

Step A: Preparation of 6-Methyl-1H-indazole-3-carboxylic acid (Precursor) This protocol provides a conceptual outline. Researchers should consult specific literature for the synthesis of this precursor, as starting materials may vary. A common route involves the cyclization of a derivative of 4-methyl-2-nitrophenylacetic acid.[6]

Step B: Conversion to 6-Methyl-1H-indazole-3-carbonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), suspend 6-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~10 eq). Anhydrous dichloromethane (DCM) can be used as a solvent if preferred, though using neat thionyl chloride often simplifies work-up.

-

Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Expert Insight: The addition of catalytic DMF can significantly accelerate the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[8] This is particularly useful for less reactive or sterically hindered carboxylic acids.

-

-

Reaction Execution: Heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. A small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. It is crucial to use a vacuum trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.

-

The resulting crude solid or oil is 6-Methyl-1H-indazole-3-carbonyl chloride.

-

Trustworthiness Check: Due to its high reactivity and moisture sensitivity, this intermediate is typically used immediately in the next step without extensive purification. Purity can be assessed by ¹H NMR if necessary, but rapid handling is key.

-

Protocol 2: General Protocol for the Synthesis of 6-Methyl-1H-indazole-3-carboxamides

-

Reaction Setup: Dissolve the amine nucleophile (1.0 - 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 - 2.0 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Causality: The reaction of the acyl chloride with the amine generates one equivalent of HCl.[12] This acid will protonate the starting amine, rendering it non-nucleophilic. The added base acts as a scavenger for this HCl, ensuring the amine remains available for reaction.

-

-

Acyl Chloride Addition: Cool the amine solution to 0 °C using an ice bath. In a separate flask, dissolve the crude 6-Methyl-1H-indazole-3-carbonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the acyl chloride is fully consumed.

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, methanol).

-

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

-

Conclusion

6-Methyl-1H-indazole-3-carbonyl chloride is more than a simple reagent; it is a strategic tool for the efficient construction of compound libraries based on the medicinally significant indazole scaffold. Its predictable reactivity, coupled with the ease of synthesis and work-up, allows researchers to rapidly generate a diverse array of novel carboxamides. Understanding the principles behind its synthesis and application empowers drug development professionals to fully leverage this building block in the quest for new and effective therapeutics.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. News. Available at: [Link]

- Abbott Laboratories. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. U.S. Patent US20110172428A1.

-